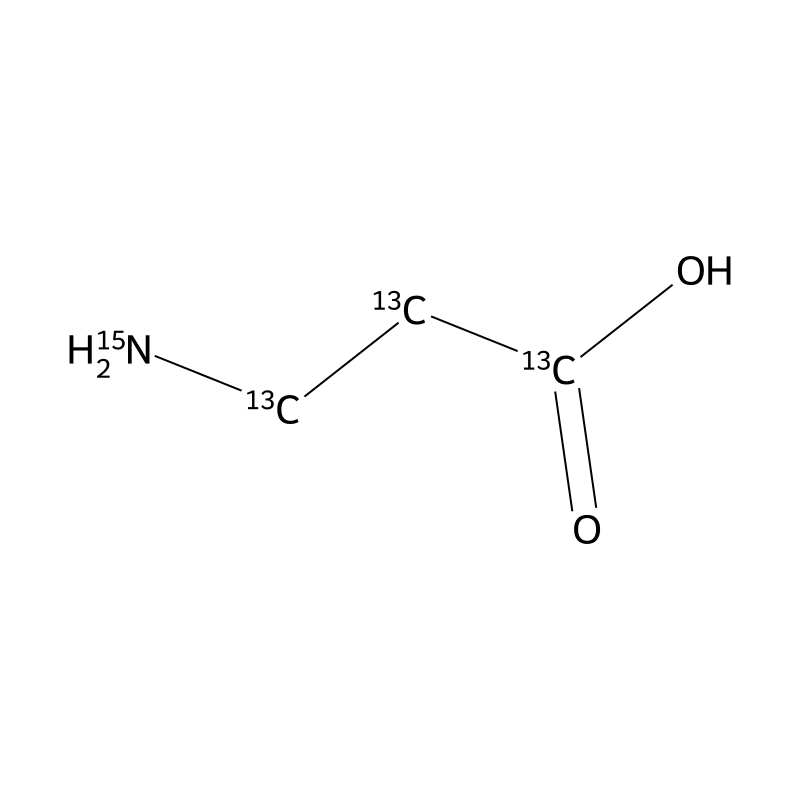

Beta-alanine 13C3,15N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

What is Beta-alanine 13C3,15N?

Beta-alanine 13C3,15N is a isotopically labelled version of the naturally occurring molecule beta-alanine. It contains three carbon atoms (C3) and one nitrogen atom (15N) enriched with the stable isotopes carbon-13 and nitrogen-15, respectively. These stable isotopes are heavier versions of the more common isotopes carbon-12 and nitrogen-14.

Applications in Scientific Research

Beta-alanine 13C3,15N is primarily used in metabolic studies to trace the fate and pathway of beta-alanine in living organisms.

- Metabolic flux analysis: By measuring the incorporation of 13C and 15N into cellular metabolites, researchers can gain insights into the rates and pathways of various metabolic processes, including beta-alanine metabolism. [Source: National Institutes of Health, ]

- Cellular uptake and utilization: Beta-alanine 13C3,15N can be used to investigate the uptake and utilization of beta-alanine by cells. This information can be valuable in understanding the mechanisms of action of beta-alanine-based drugs or supplements.

Advantages of using Beta-alanine 13C3,15N

- Sensitivity: The enrichment with stable isotopes allows for sensitive detection of beta-alanine and its metabolites using techniques like mass spectrometry.

- Specificity: The unique isotopic signature of Beta-alanine 13C3,15N enables researchers to distinguish it from other naturally occurring forms of beta-alanine, improving the specificity of the analysis.

Beta-alanine 13C3,15N, also referred to as 3-aminopropionic acid-13C3,15N, is a stable isotope-labeled derivative of the naturally occurring amino acid beta-alanine. Its molecular formula is H2^15N^13C3H2^13C2CO2H, with a molecular weight of approximately 93.06 g/mol. This compound is characterized by the incorporation of carbon-13 and nitrogen-15 isotopes, which enhance its utility in various scientific research applications, particularly in metabolic studies and tracer experiments .

Beta-alanine itself is a non-essential amino acid that plays a crucial role in the synthesis of carnosine, a dipeptide that acts as an intracellular buffer in muscle tissues. Unlike alpha-alanine, beta-alanine lacks a stereocenter and is not incorporated into proteins but is vital for various metabolic processes .

Beta-alanine 13C3, 15N does not have its own mechanism of action. Its primary function is as an internal standard in a technique called stable isotope dilution mass spectrometry (SIDMS) []. SIDMS utilizes a known amount of the isotopically labeled compound (internal standard) to quantify the concentration of the unlabeled analyte (regular beta-alanine) in a biological sample. By comparing the mass signals of the labeled and unlabeled compounds, scientists can accurately determine the amount of the analyte present.

- Oxidation: It can be oxidized to yield beta-alanine derivatives.

- Reduction: The amino group may undergo reduction reactions.

- Substitution: The amino group can engage in substitution reactions to form different derivatives.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions typically require controlled temperatures and pH levels to ensure the desired outcomes .

The primary biological activity of beta-alanine 13C3,15N involves its metabolism into carnosine within cells. This process contributes to increased intracellular concentrations of carnosine, which serves as a buffer against acidosis during high-intensity exercise. The action of beta-alanine 13C3,15N is influenced by the availability of histidine, another amino acid necessary for carnosine synthesis .

Pharmacokinetics studies indicate that after ingestion, beta-alanine is rapidly absorbed and distributed throughout various tissues, particularly skeletal muscles. This rapid uptake underscores its potential role in enhancing athletic performance and endurance by delaying muscle fatigue .

The synthesis of beta-alanine 13C3,15N typically involves the reaction of isotopically labeled precursors. A common method includes the reaction of 13C-labeled acrylonitrile with 15N-labeled ammonia followed by hydrolysis to produce the desired compound.

Industrial production methods mirror laboratory-scale synthesis but are optimized for efficiency and yield. Advanced purification techniques are employed to achieve high isotopic purity in the final product .

Beta-alanine 13C3,15N has several applications:

- Metabolic Studies: It serves as a tracer in metabolic research to study amino acid metabolism.

- Exercise Physiology: Used in studies investigating the effects of beta-alanine supplementation on athletic performance.

- Biochemical Research: Acts as a tool for understanding carnosine metabolism and its role in muscle physiology.

Due to its isotopic labeling, it provides valuable insights into metabolic pathways without interfering with normal biological processes .

Interaction studies involving beta-alanine 13C3,15N focus on its role in metabolic pathways and how it interacts with other compounds during carnosine synthesis. These studies help elucidate the mechanisms through which beta-alanine influences muscle performance and recovery.

Research indicates that the presence of other substrates, such as histidine, significantly affects the efficiency of carnosine synthesis from beta-alanine. Additionally, interactions with various enzymes involved in amino acid metabolism have been explored to understand better its biochemical implications .

Beta-alanine 13C3,15N shares similarities with other compounds but possesses unique characteristics due to its isotopic labeling. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Beta-Alanine | C3H7NO2 | Naturally occurring; not isotopically labeled |

| L-Alanine | C3H7NO2 | Commonly found in proteins; stereocenter present |

| Carnosine | C3H4N2O3 | Dipeptide formed from beta-alanine and histidine |

| Anserine | C6H8N2O3 | Similar dipeptide; contains an additional histidine |

Beta-alanine 13C3,15N's uniqueness lies in its stable isotopes which allow for advanced tracking in metabolic studies while maintaining its fundamental role as a precursor to carnosine .

Mass spectrometry has emerged as the predominant analytical technique for β-alanine ¹³C₃,¹⁵N analysis, offering exceptional sensitivity, selectivity, and versatility for isotope-labeled compounds. The stable isotope-labeled nature of β-alanine ¹³C₃,¹⁵N provides unique analytical advantages through its distinct mass spectral characteristics and isotopic enrichment patterns [1] [2].

Liquid Chromatography-Mass Spectrometry Systems

Liquid chromatography-mass spectrometry represents the most widely adopted approach for β-alanine ¹³C₃,¹⁵N analysis due to its ability to directly analyze polar amino acids without derivatization requirements. The molecular weight of β-alanine ¹³C₃,¹⁵N is 93.06-93.07 g/mol, representing a mass shift of M+4 relative to natural abundance β-alanine [3] [1]. This mass difference enables precise discrimination between labeled and unlabeled forms during analysis.

Contemporary liquid chromatography-mass spectrometry methods demonstrate remarkable sensitivity, achieving detection limits ranging from 0.13 to 1.38 ng/mL for β-alanine analysis [4]. The Chemical Abstracts Service number 285978-07-6 identifies this compound uniquely in analytical databases [5] [3]. High-performance liquid chromatography systems coupled with mass spectrometry provide optimal separation and detection, particularly when utilizing mixed-mode chromatography columns that enhance retention of polar amino acids [6].

Tandem Mass Spectrometry Applications

Tandem mass spectrometry techniques offer superior structural characterization capabilities for β-alanine ¹³C₃,¹⁵N through fragmentation analysis. Multiple reaction monitoring methods achieve exceptional sensitivity, with detection limits reaching 3 femtomoles for amino acid analysis [7]. The fragmentation patterns of β-alanine ¹³C₃,¹⁵N provide characteristic product ions that enable unambiguous identification and quantification.

Electrospray ionization coupled with tandem mass spectrometry has proven particularly effective for β-alanine analysis, generating intact molecular ions while maintaining sensitivity for subsequent fragmentation studies [7]. The isotopic labeling pattern of β-alanine ¹³C₃,¹⁵N produces distinctive mass spectral signatures that facilitate both qualitative identification and quantitative analysis in complex biological matrices.

Gas Chromatography-Mass Spectrometry Methods

Gas chromatography-mass spectrometry approaches for β-alanine ¹³C₃,¹⁵N analysis require derivatization to enhance volatility and thermal stability. The most commonly employed derivatization strategies include trifluoroacetyl methyl ester and trifluoroacetyl butyl ester formations [8]. These derivatives demonstrate excellent chromatographic behavior with retention times of 579 seconds and 1101 seconds, respectively, under standard temperature programming conditions [8].

The derivatization process produces characteristic fragmentation patterns that enable precise isotope ratio measurements. For trifluoroacetyl butyl ester derivatives of β-alanine, the primary fragment ions occur at mass-to-charge ratios of 168, 139, 126, and 186, with relative intensities of 100, 45, 21, and 23 percent, respectively [8]. This fragmentation pattern provides multiple opportunities for isotope ratio determination and quantitative analysis.

Isotope Ratio Mass Spectrometry

Isotope ratio mass spectrometry provides the most precise method for determining the isotopic composition of β-alanine ¹³C₃,¹⁵N, achieving precision better than 0.1 parts per thousand for samples larger than 400 picomoles [9]. The technique enables direct measurement of carbon-13 to carbon-12 ratios and nitrogen-15 to nitrogen-14 ratios without requiring extensive sample preparation.

Ultra-sensitive elemental analyzer systems coupled with isotope ratio mass spectrometry demonstrate exceptional performance for β-alanine analysis, achieving analytical errors of ±0.1-0.2 parts per thousand for samples containing greater than 270 nanograms nitrogen and less than ±0.20 parts per thousand for samples containing greater than 700 nanograms carbon [10]. These precision levels enable detection of subtle metabolic changes and accurate flux measurements in biological systems.

Stable Isotope Dilution Analysis

Stable isotope dilution analysis utilizing β-alanine ¹³C₃,¹⁵N as an internal standard has become the gold standard for accurate quantification in complex biological matrices. This approach compensates for matrix effects, extraction losses, and instrumental variability that can compromise analytical accuracy [1] [11]. The isotopic purity of commercial β-alanine ¹³C₃,¹⁵N, typically 98-99 atom percent for carbon-13 and 96-99 atom percent for nitrogen-15, ensures reliable quantification [3] [1].

The implementation of stable isotope dilution analysis requires careful consideration of isotope correction algorithms to account for natural abundance contributions. Modern software packages such as IsoCorrectoR and MIDcor provide sophisticated correction capabilities that enhance analytical accuracy by properly accounting for natural isotope abundances [12]. These corrections are essential for obtaining accurate quantitative results, particularly when analyzing samples with varying isotopic enrichment levels.

Nuclear Magnetic Resonance Applications

Nuclear magnetic resonance spectroscopy provides complementary analytical capabilities for β-alanine ¹³C₃,¹⁵N analysis, offering detailed structural information and dynamic characterization that mass spectrometry cannot provide. The dual isotopic labeling with carbon-13 and nitrogen-15 enables sophisticated multinuclear nuclear magnetic resonance experiments that yield comprehensive molecular information [13] [14].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Proton-decoupled carbon-13 nuclear magnetic resonance spectroscopy enables direct observation of the carbon skeleton in β-alanine ¹³C₃,¹⁵N, providing positional enrichment information that is invaluable for metabolic pathway analysis [15]. The carbon-13 enrichment to 98-99 atom percent significantly enhances signal intensity, enabling detection of metabolic intermediates that would be undetectable at natural abundance levels.

The carbon-13 nuclear magnetic resonance spectrum of β-alanine ¹³C₃,¹⁵N exhibits characteristic chemical shifts for the three carbon positions, with the carboxyl carbon appearing at approximately 180 parts per million, the alpha carbon at approximately 35 parts per million, and the beta carbon at approximately 40 parts per million [15]. These chemical shifts provide definitive identification and enable monitoring of isotopic incorporation in metabolic studies.

Nitrogen-15 Nuclear Magnetic Resonance Applications

Nitrogen-15 nuclear magnetic resonance spectroscopy of β-alanine ¹³C₃,¹⁵N presents unique analytical challenges due to the quadrupolar nature of nitrogen-14 and the low natural abundance of nitrogen-15. However, the 96-99 atom percent nitrogen-15 enrichment enables direct observation of nitrogen environments and dynamics [16]. Low-temperature nuclear magnetic resonance experiments at -5°C significantly reduce line broadening effects, improving spectral resolution and enabling facile characterization of nitrogen-15 labeled compounds [16].

The nitrogen-15 nuclear magnetic resonance chemical shift of β-alanine appears at approximately 25 parts per million relative to liquid ammonia, providing a distinctive signature for identification and quantification [16]. This technique proves particularly valuable for studying nitrogen metabolism in biological systems, as it enables direct characterization of nitrogen flux without interference from natural abundance signals.

Heteronuclear Correlation Experiments

Heteronuclear single quantum coherence experiments utilizing both carbon-13 and nitrogen-15 dimensions provide comprehensive structural characterization of β-alanine ¹³C₃,¹⁵N. These experiments correlate proton signals with both carbon-13 and nitrogen-15 nuclei, enabling complete assignment of all nuclear resonances and facilitating detailed structural analysis [13] [14].

The heteronuclear single quantum coherence-total correlation spectroscopy experiment extends connectivity information beyond directly bonded nuclei, providing information about extended molecular networks and enabling identification of metabolic relationships [14]. This technique proves particularly valuable in complex biological systems where multiple labeled metabolites may be present simultaneously.

Solid-State Nuclear Magnetic Resonance Methods

Solid-state nuclear magnetic resonance spectroscopy enables analysis of β-alanine ¹³C₃,¹⁵N in protein-bound forms and membrane-associated environments. Magic-angle spinning techniques combined with cross-polarization enhance sensitivity and resolution, enabling structural characterization of β-alanine incorporated into biological macromolecules [17] [18].

Two-dimensional and three-dimensional magic-angle spinning nuclear magnetic resonance experiments provide sequence-specific assignment capabilities for proteins containing β-alanine ¹³C₃,¹⁵N. These techniques enable investigation of protein structure and dynamics in native-like environments, providing insights into biological function that cannot be obtained through solution nuclear magnetic resonance methods [13] [17].

Metabolic Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance-based metabolic studies utilizing β-alanine ¹³C₃,¹⁵N enable direct observation of metabolic flux in living systems. The dual isotopic labeling provides enhanced sensitivity and specificity for metabolic network analysis, enabling simultaneous tracking of both carbon and nitrogen metabolism [16] [2].

The application of β-alanine ¹³C₃,¹⁵N in metabolic nuclear magnetic resonance studies has revealed important insights into amino acid metabolism, particularly in the context of nitrogen assimilation and protein synthesis. These studies demonstrate the compound's utility as a metabolic tracer and its importance in understanding cellular nitrogen metabolism [16] [2].

Data Integration and Computational Modeling

The analytical data generated from β-alanine ¹³C₃,¹⁵N studies requires sophisticated computational approaches to extract meaningful biological information. Modern computational frameworks integrate mass spectrometry and nuclear magnetic resonance data to provide comprehensive understanding of metabolic processes and enable quantitative flux analysis [19] [20].

Metabolic Flux Analysis Frameworks

Metabolic flux analysis represents the most sophisticated computational approach for integrating β-alanine ¹³C₃,¹⁵N analytical data. These frameworks utilize mass isotopomer distribution data to calculate intracellular metabolic fluxes, providing quantitative insights into cellular metabolism that cannot be obtained through other analytical approaches [19] [21].

The implementation of carbon-13 metabolic flux analysis with β-alanine ¹³C₃,¹⁵N enables simultaneous quantification of both net and exchange fluxes within metabolic networks. Advanced software packages such as METRAN, INCA, and OpenFLUX provide comprehensive modeling capabilities that integrate experimental data with metabolic network models [19] [20]. These tools enable calculation of flux confidence intervals and sensitivity analysis, providing robust quantitative results.

Bayesian Multi-Model Analysis

Bayesian multi-model analysis approaches address the inherent uncertainty in metabolic network models by considering multiple alternative network structures simultaneously. This approach has proven particularly effective for β-alanine ¹³C₃,¹⁵N analysis, as it enables resolution of carbon and nitrogen fluxes that cannot be determined using traditional single-model approaches [2] [22].

The Bayesian framework provides rigorous statistical treatment of model uncertainty and parameter estimation, yielding posterior probability distributions for all metabolic fluxes. This approach has successfully identified glutamate as the central carbon-nitrogen node in mycobacterial metabolism through analysis of β-alanine ¹³C₃,¹⁵N incorporation patterns [2]. The statistical rigor of Bayesian analysis enables confident interpretation of flux results and facilitates comparison across different experimental conditions.

Isotope Correction Algorithms

Accurate interpretation of β-alanine ¹³C₃,¹⁵N analytical data requires sophisticated isotope correction algorithms that account for natural abundance contributions and tracer impurities. Modern correction software such as IsoCorrectoR provides comprehensive correction capabilities for complex isotope labeling experiments [12]. These algorithms are essential for obtaining accurate quantitative results from mass spectrometry data.

The correction process involves mathematical deconvolution of measured mass isotopomer distributions to remove contributions from natural abundance isotopes and tracer impurities. For β-alanine ¹³C₃,¹⁵N, the correction must account for the natural abundance of carbon-13 (1.1 percent) and nitrogen-15 (0.05 percent), as well as the impurities present in the labeled compound [12]. Failure to properly correct for these effects can lead to significant errors in flux calculations and metabolic interpretations.

Network-Embedded Thermodynamic Analysis

Network-embedded thermodynamic analysis provides an important framework for integrating β-alanine ¹³C₃,¹⁵N flux data with metabolite concentration measurements. This approach enables verification of flux and concentration data consistency while providing predictions for unmeasured metabolite concentrations [21]. The thermodynamic constraints help identify sites of active metabolic regulation and provide mechanistic insights into cellular control mechanisms.

The integration of thermodynamic principles with isotope labeling data enables more robust flux analysis and provides additional constraints that improve the accuracy of metabolic flux calculations. This approach has proven particularly valuable for identifying regulatory sites in metabolic networks and understanding the driving forces behind metabolic flux distributions [21].

Dynamic Modeling Approaches

Dynamic modeling approaches for β-alanine ¹³C₃,¹⁵N data enable analysis of non-steady-state conditions and transient metabolic responses. These methods are particularly important for understanding metabolic regulation and responses to environmental perturbations [21] [20]. Isotopic nonstationary metabolic flux analysis provides capabilities for analyzing time-series labeling data and extracting dynamic flux information.